molecular formula C22H18N2O2S B290285 2-(BENZYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

2-(BENZYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B290285
M. Wt: 374.5 g/mol
InChI Key: ABCBLYIBRYXWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(BENZYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives are significant in medicinal chemistry due to their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Introduction of Benzylthio Group: The benzylthio group is introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a thiol group.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like benzyl halides for nucleophilic substitution and methoxybenzene for electrophilic substitution are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-(BENZYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-3-phenylquinazolin-4(3H)-one: Lacks the methoxy group, which may alter its biological activity.

    2-(methylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one: Has a methylthio group instead of a benzylthio group, potentially affecting its pharmacokinetics and pharmacodynamics.

    3-(2-methoxyphenyl)quinazolin-4(3H)-one: Lacks the benzylthio group, which may reduce its potency or selectivity.

Uniqueness

2-(BENZYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the presence of both the benzylthio and methoxyphenyl groups, which contribute to its distinct biological activity and potential therapeutic applications. The combination of these functional groups may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

2-benzylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C22H18N2O2S/c1-26-20-14-8-7-13-19(20)24-21(25)17-11-5-6-12-18(17)23-22(24)27-15-16-9-3-2-4-10-16/h2-14H,15H2,1H3

InChI Key

ABCBLYIBRYXWCE-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4

Origin of Product

United States

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